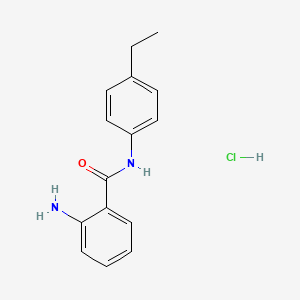

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide (MBNBIB) is a synthetic, nitrogen-containing compound that was first synthesized in the late 1990s. It has a wide range of applications in scientific research, and its biochemical and physiological effects have been studied extensively. In

Aplicaciones Científicas De Investigación

Antibacterial and Cytotoxicity Studies

- Antibacterial and Cytotoxicity: Synthesized N-heterocyclic carbene (NHC) silver(I) acetate complexes, including derivatives of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, have been shown to exhibit medium to high antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, these compounds demonstrated medium to high cytotoxicity on human renal-cancer cell line Caki-1 with IC50 values ranging from 15 to 27 μM (Patil et al., 2011).

Electrocatalytic Hydrogen Production

- Hydrogen Production Activity: Nickel complexes of N-heterocyclic carbenes, derived from compounds including 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, have demonstrated significant activity in electrocatalytic proton reduction, suggesting their potential application in hydrogen production (Luo, Siegler, & Bouwman, 2016).

Ionic Liquid Crystals

- Liquid Crystal Properties: New ionic liquid crystals based on imidazolium salts, including variants of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, have been synthesized. Their mesomorphism and electrochemical behavior have been investigated, highlighting their potential use in advanced material science (Dobbs et al., 2006).

Corrosion Inhibition and Electrodeposition

- Corrosion Inhibition: Ionic liquids derived from imidazolium salts, akin to 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, have shown effectiveness as corrosion inhibitors and additives in the electrodeposition of Ni-Co alloys, demonstrating significant potential in materials science and engineering (Omar et al., 2020).

Catalysis and Synthesis

- Catalytic and Synthetic Applications: Several studies have explored the use of compounds related to 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide in catalysis and synthetic chemistry. For instance, their use in the synthesis of novel nickel compounds for hydrogen production and their role in facilitating certain chemical reactions have been documented (Ren et al., 2011).

Propiedades

IUPAC Name |

2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N4O4.BrH/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26;/h2-11H,12-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXOENRJLZIHMH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)

amine hydrochloride](/img/structure/B6319777.png)

amine hydrochloride](/img/structure/B6319782.png)

![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)

![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)

amine hydrochloride](/img/structure/B6319798.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)

![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)